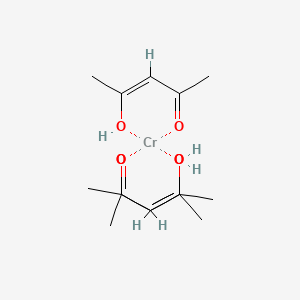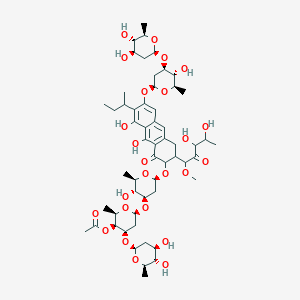
Durhamycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Durhamycin B is a natural product found in Actinoplanes durhamensis with data available.
Aplicaciones Científicas De Investigación
Antiviral Potential and Structural Insights
Durhamycin B, alongside its analog Durhamycin A, represents a novel addition to the aureolic acid family of antibiotics. These compounds have been identified for their potent inhibitory effects against HIV Tat transactivation, a key process in HIV replication and disease progression. Durhamycin A exhibits an inhibition concentration (IC50) of 4.8 nM, showcasing significant potency. While this compound was noted to be less potent than Durhamycin A, its discovery and structural elucidation contribute valuable knowledge to the field of antiviral research. The structure of this compound, featuring tetrasaccharide and disaccharide moieties attached to an aglycone, is distinct within the aureolic acid family and provides a basis for exploring further antiviral applications (Jayasuriya et al., 2002).
Aureolic Acids and Anticancer Research
The aureolic acid family, to which this compound belongs, has been extensively studied for its antineoplastic (anticancer) properties. These compounds are known to exhibit significant antibacterial and antitumor activities. The action mechanism primarily involves the inhibition of replication and transcription processes in tumor cells by binding to GC-rich nucleotide sequences. This interaction, especially with the Sp1 transcription factor site, in the presence of Mg2+, underpins the antitumor efficacy of aureolic acids. Although specific studies directly focusing on this compound's anticancer applications were not highlighted, the broader research on aureolic acids, including compounds like mithramycin (approved as an anticancer drug), underscores the potential therapeutic relevance of this compound in oncology (González Sabín, 2013).
Chemical Synthesis and Functionalization
Further research into this compound includes efforts to synthesize functionalized precursors of its complex sugar units. These endeavors aim to recreate the specific 2,6-dideoxy-tetra- and trisaccharide units of this compound, which are crucial for its biological activity. The development of highly stereoselective synthesis methods for these sugar units not only aids in understanding this compound's functional mechanisms but also facilitates the exploration of its therapeutic applications, particularly against HIV. The advancements in synthesizing these functionalized precursors underscore the compound's significance in medicinal chemistry and drug development (Durham & Roush, 2003).
Propiedades
Fórmula molecular |
C56H82O25 |
|---|---|
Peso molecular |
1155.2 g/mol |
Nombre IUPAC |
[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[[7-butan-2-yl-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C56H82O25/c1-11-20(2)42-33(77-39-17-34(48(64)24(6)73-39)78-37-15-31(59)46(62)22(4)71-37)14-29-12-28-13-30(55(70-10)53(69)45(61)21(3)57)56(52(68)44(28)51(67)43(29)50(42)66)81-41-18-35(49(65)25(7)74-41)79-40-19-36(54(26(8)75-40)76-27(9)58)80-38-16-32(60)47(63)23(5)72-38/h12,14,20-26,30-32,34-41,45-49,54-57,59-67H,11,13,15-19H2,1-10H3/t20?,21?,22-,23-,24-,25-,26-,30?,31-,32-,34-,35-,36-,37+,38+,39+,40+,41+,45?,46-,47-,48-,49-,54+,55?,56?/m1/s1 |
Clave InChI |
ICFBIVXFINBMRC-DBYMNNJYSA-N |
SMILES isomérico |
CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O |
SMILES |
CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)O |
SMILES canónico |
CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)O |
Sinónimos |
durhamycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



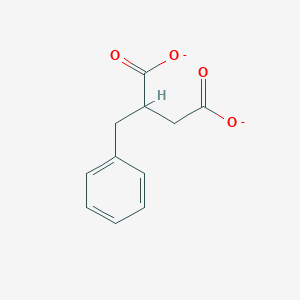
![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)
![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)
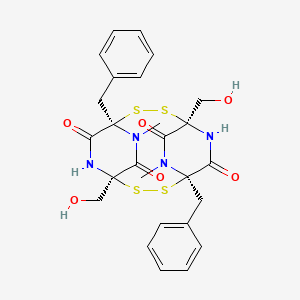
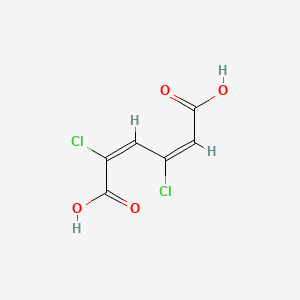
![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)

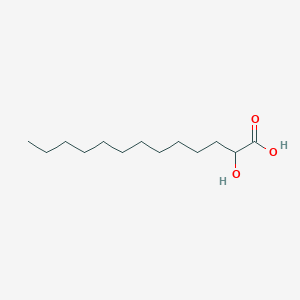

![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)


![(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1233369.png)
